5-bromo-N1,4-dimethylbenzene-1,2-diamine
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Overview
Description
5-bromo-N1,4-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and two methyl groups, along with two amino groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N1,4-dimethylbenzene-1,2-diamine typically involves the bromination of N1,4-dimethylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N1,4-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Bromination: Bromine or brominating agents in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic aromatic substitution can lead to various substituted benzene derivatives, while oxidation and reduction can yield different functionalized compounds .
Scientific Research Applications
5-bromo-N1,4-dimethylbenzene-1,2-diamine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties.
Material Science: It is used in the development of new materials with specific properties, such as polymers and advanced composites.
Industrial Chemistry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N1,4-dimethylbenzene-1,2-diamine involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and amino groups on the benzene ring influence the compound’s reactivity and interaction with other molecules. The electrophilic substitution mechanism typically involves the formation of a sigma complex, followed by the loss of a proton to regenerate the aromatic system .
Comparison with Similar Compounds
Similar Compounds
1,4-dibromo-2,5-dimethylbenzene: This compound is similar in structure but has two bromine atoms instead of one.
N1,4-dimethylbenzene-1,2-diamine: This compound lacks the bromine atom, making it less reactive in certain electrophilic substitution reactions.
Uniqueness
5-bromo-N1,4-dimethylbenzene-1,2-diamine is unique due to the presence of both bromine and amino groups on the benzene ring. This combination of substituents enhances its reactivity and makes it a valuable intermediate in various chemical reactions and applications .
Properties
CAS No. |
2648962-71-2 |
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Molecular Formula |
C8H11BrN2 |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
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